N-(2-Chloroethyl)-3-methoxybenzamide CAS 161194-75-8 properties
N-(2-Chloroethyl)-3-methoxybenzamide CAS 161194-75-8 properties
An In-depth Technical Guide to N-(2-Chloroethyl)-3-methoxybenzamide (CAS 161194-75-8)
Abstract
N-(2-Chloroethyl)-3-methoxybenzamide (CAS 161194-75-8) is a specialized chemical intermediate, valuable to researchers in medicinal chemistry and drug development. Its bifunctional nature, incorporating a reactive chloroethyl group and a methoxybenzamide scaffold, positions it as a strategic building block for synthesizing more complex, high-value molecules. While detailed public data on this specific compound is sparse, its utility is demonstrated in its role as a precursor to advanced therapeutic candidates. This guide synthesizes available information on its parent compounds and structural analogs to provide a comprehensive technical overview covering its probable properties, a robust synthesis protocol, its chemical reactivity, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Core Compound Identification and Physicochemical Properties
N-(2-Chloroethyl)-3-methoxybenzamide is a substituted benzamide featuring a methoxy group at the 3-position of the benzene ring and a 2-chloroethyl group attached to the amide nitrogen. The presence of the electrophilic chloroethyl moiety and the methoxy-substituted aromatic ring makes it a versatile intermediate.
Due to the limited availability of experimentally-derived data for this specific compound, the following properties are a synthesis of calculated values and data from close structural analogs, such as N-(2-Chloroethyl)benzamide (CAS 26385-07-9). These values provide a reliable baseline for experimental planning.
Diagram 1: Chemical Structure of N-(2-Chloroethyl)-3-methoxybenzamide
Caption: Reaction scheme for the synthesis of the title compound.
Experimental Protocol: Synthesis of N-(2-Chloroethyl)-3-methoxybenzamide
Materials:
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3-Methoxybenzoyl chloride (1.0 eq) [1][2]* 2-Chloroethylamine hydrochloride (1.05 eq)
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Triethylamine (2.2 eq)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.
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Amine Preparation: To the flask, add 2-chloroethylamine hydrochloride (1.05 eq) and anhydrous DCM. Cool the resulting slurry to 0 °C in an ice-water bath.
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Base Addition: Slowly add triethylamine (2.2 eq) to the slurry. Stir the mixture at 0 °C for 20-30 minutes. This step generates the free amine in situ.
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Acylation: Dissolve 3-methoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and load it into the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [3]7. Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(2-Chloroethyl)-3-methoxybenzamide.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of N-(2-Chloroethyl)-3-methoxybenzamide lies in its two distinct reactive sites.
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Electrophilic Alkyl Chloride: The primary chloroalkane is a potent electrophile, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This is its most significant feature for synthetic elaboration. Amines, thiols, and other nucleophiles can readily displace the chloride to form new carbon-heteroatom bonds. This reactivity is exemplified in the synthesis of complex heterocyclic systems where the chloroethyl moiety is used to build part of a larger scaffold. [4]
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Amide Backbone: The amide bond is generally stable but can be cleaved under harsh hydrolytic conditions (strong acid or base with heating). The benzene ring can undergo electrophilic aromatic substitution, with the methoxy and amide groups directing incoming electrophiles.
Primary Application: Synthetic Intermediate The principal application of this compound is as a building block in multi-step syntheses. It serves as a linker that introduces a methoxybenzamide pharmacophore while providing a reactive handle for further molecular construction. Its use has been documented in the preparation of complex molecules with potential antiproliferative activity against cancer cell lines. [4]
Diagram 3: Role as a Synthetic Intermediate
Caption: Reactivity workflow for synthetic applications.
Safety, Handling, and Storage
Hazard Identification (Inferred):
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Eye Irritant: Causes serious eye irritation. [5][6]* Skin Irritant: May cause skin irritation or an allergic skin reaction. [5][6]* Respiratory Irritant: Avoid breathing dust, as it may cause respiratory irritation. [7]* Harmful if Swallowed: May be harmful if ingested. * Potential Alkylating Agent: The chloroethyl group suggests potential as an alkylating agent, which requires careful handling to avoid exposure.
Recommended Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood. [8]* Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [9]* Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are compatible with the solvents being used. [9]* Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter. [9]* General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. First Aid Measures (General Guidance):
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Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [7]* Skin Contact: Immediately remove contaminated clothing. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [5]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [7]* Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from moisture, strong oxidizing agents, and strong bases.
Conclusion
N-(2-Chloroethyl)-3-methoxybenzamide is a strategically designed chemical intermediate whose value is realized in its application for building complex molecular architectures. While direct characterization data is limited, a robust understanding of its properties, synthesis, and reactivity can be established through the analysis of related compounds. The protocols and safety information provided in this guide offer a solid foundation for researchers to safely and effectively utilize this compound in their drug discovery and development endeavors, enabling the creation of novel and potentially therapeutic agents.
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